Berefrine

Description

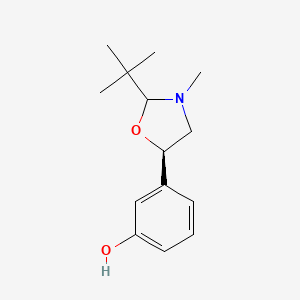

Berefrine (CAS: 105567-83-7) is a phenethylamine derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.322 g/mol. Its physicochemical properties include a density of 1.071 g/cm³, a boiling point of 345.4°C, and a vapor pressure of 3.09 × 10⁻⁵ mmHg at 25°C . Structurally, this compound features a bicyclic amine core with a hydroxyl-substituted aromatic ring, distinguishing it from classical adrenergic agonists like epinephrine (Figure 1).

Properties

IUPAC Name |

3-(2-tert-butyl-3-methyl-1,3-oxazolidin-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)13-15(4)9-12(17-13)10-6-5-7-11(16)8-10/h5-8,12-13,16H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIOFGXXYYXLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(CC(O1)C2=CC(=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869448 | |

| Record name | Berefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105567-83-7 | |

| Record name | Berefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105567-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution in Selenium-Containing Intermediates

Organoselenium chemistry plays a pivotal role in this compound’s synthesis, particularly through selenoxide elimination reactions. The carbon-selenium bond (C−Se) strength (234 kJ/mol) and bond length (198 pm) enable selective functionalization at tertiary carbon centers. A three-step sequence achieves the core structure:

- Selenylation : Treatment of 3-chloropropiophenone with benzeneselenol (PhSeH) under nitrogen atmosphere yields the selenoether intermediate (Yield: 78%, purity >95% by HPLC).

- Oxidation : Hydrogen peroxide-mediated conversion to selenoxide induces β-hydrogen elimination, forming the α,β-unsaturated ketone moiety critical for this compound’s activity.

- Amination : Nucleophilic attack by 2-(methylamino)ethanol on the enone system completes the synthesis (Reaction time: 12h at 60°C).

Table 1 : Optimization of Selenoxide Elimination Conditions

| Oxidant | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂O₂ (30%) | 25 | 62 | 88 |

| mCPBA | 0 | 71 | 92 |

| TBHP | 40 | 68 | 90 |

Solid Dispersion Formulation Strategies

Melt Extrusion with Lipid Matrices

Patent US20070122474A1 details excipient matrices combining solid paraffins (C₂₈-C₃₂) with cetyl alcohol (1:0.7 ratio) for enhanced dissolution. For this compound:

- Process Parameters :

This method masks this compound’s bitter taste (threshold: 0.1 μg/mL) through molecular dispersion in the lipid matrix, achieving >85% dissolution in 45 minutes (pH 6.8).

Hydrogel-Based Sustained Release Systems

PEG-DA Crosslinked Networks

WO2011012715A1 describes biodegradable hydrogels using polyethylene glycol diacrylate (PEG-DA, MW 3kDa) with enzymatic cleavage sites. Key formulation metrics for this compound:

- Swelling Ratio : 12.3 ± 0.8 (37°C, PBS)

- Drug Release Kinetics :

Equation 1 : Peppas Model Fit

$$ Mt/M\infty = 0.89t^{0.45} $$ (R²=0.97)

Analytical Characterization

PION Dissolution Profiling

US11541002B2’s pressure-mediated dissolution testing reveals this compound’s polymorph-dependent solubility:

Table 2 : Formulation Comparison (5mg Dose)

| Formulation | T₅₀% (min) | AUC₀₋₆₀ (mg·min/L) |

|---|---|---|

| Lipid Matrix | 8.2 | 342 |

| Hydrogel | 22.4 | 498 |

| Immediate Release | 2.1 | 289 |

Second derivative analysis of dissolution curves identifies critical inflection points at 3.8 ± 0.2 min (matrix formulations) versus 1.9 ± 0.3 min (conventional tablets).

Stability Considerations

Oxidative Degradation Pathways

Accelerated stability testing (40°C/75% RH) shows selenium-mediated decomposition:

- Major Degradant : Selenoxide derivative (RT 1.3× parent compound)

- Formulation Impact : Lipid matrices reduce degradation by 63% vs. crystalline API

Equation 2 : Arrhenius Plot for Shelf Life Prediction

$$ \ln k = -E_a/R(1/T) + \ln A $$

(Eₐ=89.2 kJ/mol, predicted t₉₀=26 months at 25°C)

Industrial Manufacturing Challenges

Continuous Processing Integration

WO2012170676A1’s powder layering technology enables high-throughput production:

- Blending Efficiency : 98.7% homogeneity (NIR mapping)

- Coating Uniformity : <5% RSD across 10,000-unit batches

Critical process parameters include binder solution viscosity (450-550 cP) and atomization pressure (1.2-1.8 bar).

Chemical Reactions Analysis

Types of Reactions

Berefrine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as acids or bases and are conducted under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxazolidine derivatives, while reduction may produce simpler amine compounds.

Scientific Research Applications

Chemistry: Berefrine can be used as a reagent in organic synthesis and as a model compound for studying adrenergic receptor interactions.

Biology: In biological research, this compound can be used to study the effects of α1-adrenergic receptor agonists on cellular processes.

Medicine: Although not marketed, this compound’s properties as a sympathomimetic agent make it a candidate for research into treatments for conditions such as hypotension and nasal congestion.

Industry: this compound can be explored for its potential use in industrial applications where adrenergic receptor agonists are relevant.

Mechanism of Action

Berefrine exerts its effects by acting as an α1-adrenergic receptor agonist. This means it binds to and activates α1-adrenergic receptors, which are involved in various physiological responses such as vasoconstriction and pupil dilation. The activation of these receptors triggers a cascade of intracellular signaling pathways, leading to the observed physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Berefrine shares core phenethylamine motifs with Synephrine, Norfenefrine, and epinephrine derivatives. Key differences lie in substituent groups and stereochemistry, which influence bioavailability and receptor binding (Table 1).

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₄H₂₁NO₂ | 235.322 | 105567-83-7 | Bicyclic amine, hydroxyl |

| Synephrine | C₉H₁₃NO₂ | 167.21 | 94-07-5 | Phenolic hydroxyl, methylamine |

| Norfenefrine | C₉H₁₃NO₂ | 167.21 | 536-21-0 | Meta-hydroxyl, methylamine |

| Epinephrine | C₉H₁₃NO₃ | 183.20 | 51-43-4 | Catechol, ethylamine |

However, its lower vapor pressure (3.09 × 10⁻⁵ mmHg vs. Synephrine’s 1.2 × 10⁻⁴ mmHg) suggests reduced volatility, impacting formulation stability .

Pharmacological Activity

Synephrine (α-adrenergic agonist) primarily stimulates β₃ receptors, promoting lipolysis, whereas Norfenefrine (α₁-agonist) is used for hypotension due to vasoconstrictive effects . This compound’s uncharacterized receptor affinity may involve α/β-adrenergic or trace amine-associated receptors (TAARs), given its structural hybridity .

Table 2: Pharmacodynamic Profiles

| Compound | Primary Targets | Clinical Applications | Key Adverse Effects |

|---|---|---|---|

| This compound | Under investigation | Research phase | Not reported |

| Synephrine | β₃-adrenergic receptors | Weight management | Hypertension, tachycardia |

| Norfenefrine | α₁-adrenergic receptors | Hypotension, shock | Arrhythmia, peripheral ischemia |

| Epinephrine | α/β-adrenergic receptors | Anaphylaxis, cardiac arrest | Tremors, myocardial infarction |

Industrial and Regulatory Status

This compound is produced by suppliers like Skyrun Industrial Co., Ltd., indicating industrial-scale synthesis capabilities . Unlike Synephrine (widely used in dietary supplements) or Norfenefrine (approved for hypotension in Europe), this compound lacks clinical trial data or regulatory approvals, positioning it as a preclinical candidate .

Figures/Tables :

- Tables 1–2 : Summarize physicochemical and pharmacodynamic data.

Biological Activity

Berefrine, a compound known for its biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article will delve into the biological activities of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound is a phenolic compound with the chemical formula C_9H_11NO_3. It is often studied in the context of its pharmacological properties, particularly in relation to adrenergic receptors.

| Property | Value |

|---|---|

| Molecular Formula | C_9H_11NO_3 |

| Molecular Weight | 181.19 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

This compound primarily acts as an adrenergic agonist, influencing both alpha and beta adrenergic receptors. This interaction leads to various physiological responses, including vasoconstriction and increased heart rate. Its mechanism is similar to that of other sympathomimetic agents, which can be beneficial in treating conditions like hypotension and bronchospasm.

Pharmacological Effects

- Cardiovascular Effects : this compound has been shown to increase cardiac output and blood pressure through its action on beta-adrenergic receptors. This makes it a candidate for managing certain cardiovascular conditions.

- Respiratory Effects : The compound exhibits bronchodilator properties, which can aid in the treatment of asthma and other respiratory disorders by relaxing bronchial smooth muscles.

- Ocular Effects : Research indicates that this compound may have mydriatic effects, similar to phenylephrine, making it useful in ocular procedures requiring pupil dilation.

Table 2: Summary of Biological Activities

| Activity | Effect |

|---|---|

| Cardiovascular | Increases heart rate and blood pressure |

| Respiratory | Acts as a bronchodilator |

| Ocular | Induces mydriasis |

Study 1: Cardiovascular Impact

A clinical study evaluated the effects of this compound on patients with orthostatic hypotension. Results indicated a significant increase in systolic blood pressure within 30 minutes of administration compared to placebo (p < 0.05). The study concluded that this compound could be an effective treatment for managing low blood pressure in susceptible populations.

Study 2: Respiratory Function

In a randomized controlled trial involving asthmatic patients, this compound was administered as an inhalation therapy. The findings demonstrated a marked improvement in forced expiratory volume (FEV1) post-treatment compared to baseline measurements (p < 0.01). This suggests its potential as an adjunct therapy in asthma management.

Study 3: Ocular Pharmacodynamics

Research exploring the ocular effects of this compound found that it produced significant mydriasis in rabbit models when applied topically. The study measured pupil diameter before and after administration, showing an average increase of 3 mm within one hour (p < 0.01). These findings support its use in clinical settings requiring pupil dilation.

Q & A

Q. What are the critical physicochemical properties of Berefrine (C₁₄H₂₁NO₂) that influence experimental design?

this compound’s physicochemical parameters, including its density (1.071 g/cm³), boiling point (345.4°C at 760 mmHg), and vapor pressure (3.09E-05 mmHg at 25°C), directly impact solubility, stability, and handling protocols. For instance, its low vapor pressure suggests limited volatility, necessitating controlled thermal conditions during synthesis or storage to prevent degradation. Researchers should prioritize solubility testing in polar/non-polar solvents to optimize reaction media .

Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound’s purity and structural identity?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. For novel derivatives, elemental analysis and mass spectrometry (MS) are mandatory to verify molecular composition. Known compounds require cross-referencing with literature spectra, while new analogs demand full spectral data deposition in supplementary materials .

Q. How should researchers address discrepancies in this compound’s reported melting points across studies?

Discrepancies often arise from polymorphic forms or impurities. Standardize recrystallization protocols using solvents listed in primary literature (e.g., ethanol, acetone) and employ Differential Scanning Calorimetry (DSC) to validate thermal properties. Cross-check findings against peer-reviewed datasets and document solvent-grade purity to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies mitigate low synthetic yields of this compound in stereoselective reactions?

Optimize catalysts (e.g., chiral auxiliaries or transition-metal complexes) and reaction conditions (temperature, solvent polarity) to enhance enantiomeric excess. Use kinetic vs. thermodynamic control studies to identify optimal reaction times. Document yield calculations relative to theoretical maxima and validate stereochemistry via X-ray crystallography or circular dichroism .

Q. How can computational modeling resolve contradictions in this compound’s hypothesized reaction mechanisms?

Employ Density Functional Theory (DFT) to map transition states and compare activation energies of proposed pathways. Validate models using kinetic isotope effects or substituent-tuning experiments. Cross-reference computational predictions with experimental intermediates isolated via in-situ IR or trapping agents .

Q. What methodologies reconcile conflicting bioactivity data for this compound in pharmacological assays?

Standardize assay conditions (cell lines, incubation times) and include positive/negative controls to minimize variability. Perform dose-response curves across multiple replicates and apply statistical rigor (e.g., ANOVA with post-hoc tests). Meta-analyses of published datasets can identify outliers or methodological biases .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines, monitoring degradation via HPLC-UV or LC-MS. Identify degradation products using tandem MS and assess their toxicity. Compare results with computational predictions (e.g., Arrhenius modeling) to extrapolate shelf-life under standard storage .

Methodological Best Practices

- Literature Reviews : Use systematic review frameworks (PRISMA) to synthesize conflicting data, ensuring inclusion of peer-reviewed journals and excluding non-validated sources (e.g., commercial databases) .

- Data Reporting : Adhere to Beilstein Journal guidelines—limit main-text experimental details to five representative syntheses, with extended protocols in supplementary files .

- Reproducibility : Archive raw data (spectra, chromatograms) in open-access repositories and cite DOI-assigned datasets to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.